molecular formula C23H30N2O5S B2766841 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide CAS No. 922067-59-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide

Cat. No.: B2766841
CAS No.: 922067-59-2
M. Wt: 446.56
InChI Key: FTQAGUZPGSWAQW-UHFFFAOYSA-N
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Description

The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound. The structure of the compound suggests that it may have interesting chemical and biological properties.


Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Scientific Research Applications

1. Tumor Proliferation Imaging

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a variant of the compound , has been studied for its potential in imaging tumor proliferation. This compound was tested for safety, dosimetry, and the feasibility of imaging tumor proliferation in patients with malignant neoplasms using PET. The study found significant correlations between tumor uptake of 18F-ISO-1 and Ki-67, a proliferative marker, suggesting its promise for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

2. Inhibitor of "Funny" If Current Channel

Research on compounds structurally similar to the given chemical, specifically targeting the If current channel in the heart, has been conducted. These studies involved identifying metabolites and investigating renal and hepatic excretion of these metabolites. One such study focused on (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), showing promise for treating stable angina and atrial fibrillation (Umehara et al., 2009).

3. Sigma-2 Receptor Probe

Another derivative of the compound, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), has been explored as a potential sigma-2 receptor probe. This study evaluated the binding of radiolabeled RHM-1 to sigma-2 receptors, indicating its utility in studying these receptors in vitro (Xu et al., 2005).

4. Synthetic Route Development for Medicinal Chemistry

There has been considerable interest in developing practical and efficient synthetic routes for compounds structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide, aiming to improve their production for medical applications. This includes synthesizing YM758 monophosphate, a potent If current channel inhibitor (Yoshida et al., 2014).

5. Investigating Metabolites in the Eyeball and Aorta

Research has also focused on the retention of YM758 and its metabolites in specific body parts, like the eyeball and thoracic aorta, after oral administration. This study contributes to understanding the distribution and potential therapeutic implications of these compounds (Umehara et al., 2009).

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15-10-16(2)22(17(3)11-15)23(26)24-7-9-31(27,28)25-8-6-18-12-20(29-4)21(30-5)13-19(18)14-25/h10-13H,6-9,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQAGUZPGSWAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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